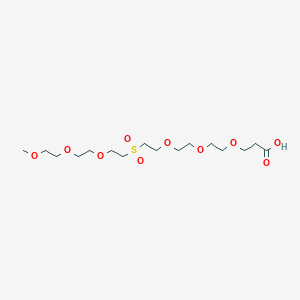
Ald-CH2-PEG8-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ald-CH2-PEG8-azide is a monodisperse polyethylene glycol (PEG) crosslinker containing both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the PEG8 spacer increases solubility in aqueous media. The aldehyde group can be used in PEGylation through its reaction with hydrazine or hydrazide, forming a hydrolytic acyl hydrazone linkage.
Métodos De Preparación
The synthesis of Ald-CH2-PEG8-azide involves the functionalization of polyethylene glycol with azide and aldehyde groups. The general synthetic route includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by converting its terminal hydroxyl groups into more reactive groups such as tosylates or mesylates.
Substitution Reaction: The activated PEG undergoes a substitution reaction with sodium azide to introduce the azide group.
Oxidation: The terminal hydroxyl group of PEG is oxidized to form the aldehyde group.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Ald-CH2-PEG8-azide undergoes several types of chemical reactions:
Click Chemistry: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Hydrazone Formation: The aldehyde group reacts with hydrazine or hydrazide to form hydrazone linkages, which are hydrolytically stable.
Aplicaciones Científicas De Investigación
Ald-CH2-PEG8-azide has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: In biological research, this compound is used for the PEGylation of proteins, peptides, and other biomolecules to enhance their solubility, stability, and bioavailability.
Medicine: The compound is employed in drug delivery systems to improve the pharmacokinetics and reduce the immunogenicity of therapeutic agents.
Industry: It is used in the development of advanced materials, including hydrogels and nanomaterials, for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ald-CH2-PEG8-azide involves its functional groups:
Comparación Con Compuestos Similares
Ald-CH2-PEG8-azide is unique due to its combination of azide and aldehyde functional groups, which provide versatile reactivity. Similar compounds include:
Ald-CH2-PEG3-azide: A shorter PEG chain variant with similar functional groups but different solubility and reactivity properties.
Azide-terminated PEGs: These compounds contain only the azide group and are used primarily for Click Chemistry reactions.
Aldehyde-terminated PEGs: These compounds contain only the aldehyde group and are used for PEGylation via hydrazone formation.
This compound stands out due to its dual functionality, allowing for more complex and versatile applications in various fields.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h2H,1,3-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBICGYCCGZSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














